

Introduction: The Significance of the Chroman-4-one Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-7-methylchroman-4-one**

Cat. No.: **B2821371**

[Get Quote](#)

The chroman-4-one motif is a privileged heterocyclic scaffold that serves as a foundational building block in medicinal chemistry.^{[1][2]} Its presence in a wide array of natural products and synthetically derived compounds with significant biological activities underscores its importance.^{[1][2]} Chroman-4-ones, which are structurally distinct from their unsaturated counterparts, chromones, due to the absence of a C2-C3 double bond, exhibit a unique profile of biological effects.^[2] This guide focuses on a specific, functionalized derivative, **6-Bromo-7-methylchroman-4-one**, a key intermediate whose strategic substitution pattern makes it exceptionally valuable for the synthesis of novel therapeutic agents. The bromine atom at the C6 position, in particular, acts as a versatile chemical handle, enabling a wide range of downstream chemical modifications essential for structure-activity relationship (SAR) studies in modern drug discovery.^[1]

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. **6-Bromo-7-methylchroman-4-one** is an off-white solid at room temperature.^[3] Its key identifiers and properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₉ BrO ₂	[4][5]
Molecular Weight	241.08 g/mol	[6][4]
CAS Number	173381-62-9	[3][5][7]
IUPAC Name	6-bromo-7-methyl-2,3-dihydrochromen-4-one	[5]
Appearance	Off-white solid	[3]
Canonical SMILES	CC1=CC2=C(C=C1Br)C(=O)C CO ₂	[5]
InChI Key	ZQVBOJVMMUTCCT- UHFFFAOYSA-N	[6][4][5]
Storage Conditions	Sealed in dry, Room Temperature	[4]

Synthesis and Mechanistic Rationale

The construction of the chroman-4-one core is a critical reaction in synthetic organic chemistry. A prevalent and efficient method involves a base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an aldehyde, which is followed by an intramolecular oxa-Michael ring closure.[8]

For **6-Bromo-7-methylchroman-4-one**, a common synthetic pathway involves the intramolecular cyclization of a precursor like 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone.

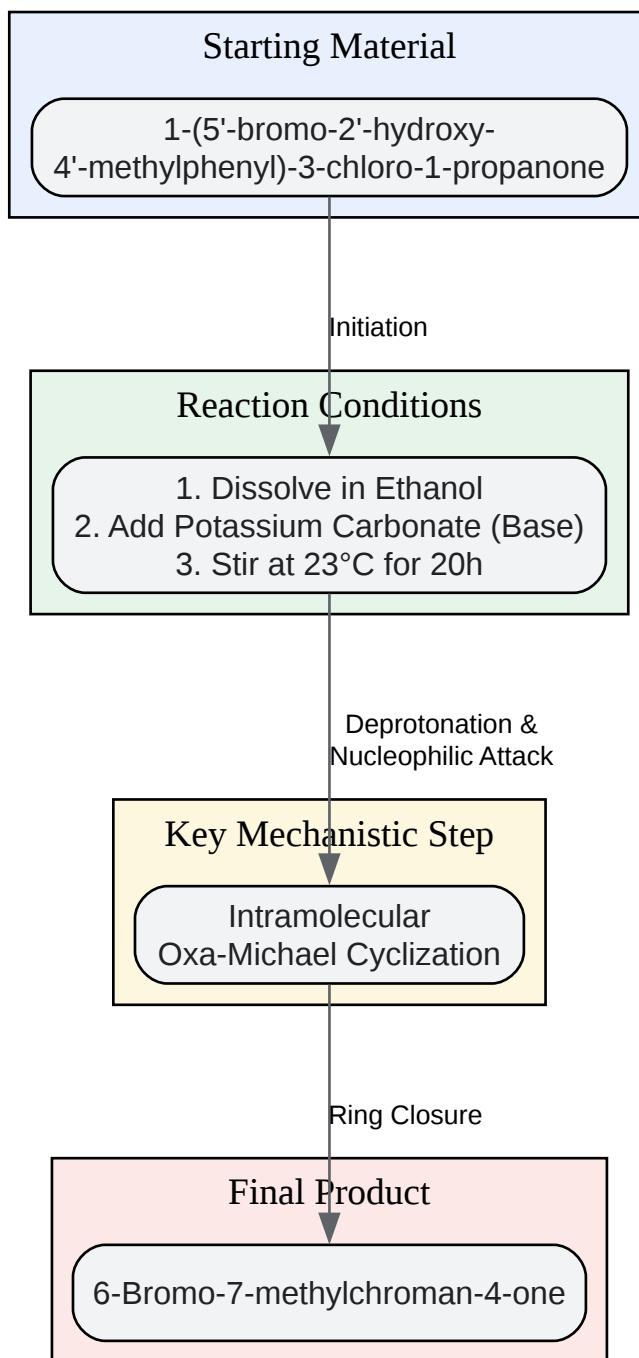
Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol describes the conversion of 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone to **6-Bromo-7-methylchroman-4-one**.

Step 1: Reagent Preparation

- Dissolve the starting material, 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone, in a suitable alcoholic solvent, such as ethanol.

Step 2: Base-Mediated Cyclization


- To the solution from Step 1, add a base such as potassium carbonate (K_2CO_3).
- Causality: The base is crucial for deprotonating the phenolic hydroxyl group (-OH). This creates a nucleophilic phenoxide ion.

Step 3: Intramolecular Reaction

- The newly formed phenoxide attacks the carbon atom bearing the chlorine atom in an intramolecular $S_{n}2$ reaction. This nucleophilic attack displaces the chloride ion and forms the heterocyclic ether linkage, completing the chroman-4-one ring system.
- Stir the reaction mixture at room temperature (approx. 23 °C) for an extended period (e.g., 20 hours) to ensure the reaction proceeds to completion.

Step 4: Work-up and Purification

- After the reaction is complete, neutralize the mixture and perform a standard aqueous work-up.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the resulting crude product using flash column chromatography to yield pure **6-Bromo-7-methylchroman-4-one**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **6-Bromo-7-methylchroman-4-one**.

Spectroscopic Characterization

The structural integrity of synthesized **6-Bromo-7-methylchroman-4-one** must be confirmed through rigorous analytical techniques. Standard methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to verify the proton and carbon framework of the molecule, respectively. Specific chemical shifts and coupling constants confirm the arrangement of atoms and the successful formation of the chroman-4-one ring.[9][10]
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (241.08 g/mol) and provides fragmentation patterns that support the proposed structure.[9]
- Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups, most notably the characteristic carbonyl (C=O) stretch of the ketone within the chroman-4-one system.[10]

Applications in Drug Discovery and Medicinal Chemistry

The true value of **6-Bromo-7-methylchroman-4-one** lies in its utility as a versatile synthetic intermediate.

A Scaffold for Privileged Structures

The chromanone core is a well-established "privileged scaffold," meaning it can bind to multiple, diverse biological targets, making it a fertile starting point for developing novel inhibitors.[1][2] Derivatives of chroman-4-one have been investigated for a wide range of therapeutic applications, including as inhibitors for SIRT2 (implicated in neurodegenerative diseases) and BRD4 (a target in inflammation and cancer).[11][12]

The Role of the Bromo Substituent

The bromine atom at the 6-position is not merely a passive substituent; it is a highly reactive handle that allows for precise and varied molecular engineering.[1] It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as:

- Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

- Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds.

These reactions empower medicinal chemists to systematically modify the core structure, creating libraries of novel compounds for SAR studies. This process is essential for optimizing a compound's potency, selectivity, and pharmacokinetic properties. The chromenone scaffold, a close relative, has been extensively explored for developing treatments for Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE).[\[13\]](#)

Safety and Handling

As a chemical intermediate, **6-Bromo-7-methylchroman-4-one** must be handled with appropriate care in a laboratory setting.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[6\]](#)
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[6\]](#)
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[6\]](#)
 - P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[\[6\]](#)
 - P302+P352: IF ON SKIN: Wash with plenty of water.[\[6\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[6\]](#)

Standard laboratory practices, including the use of a fume hood and personal protective equipment (PPE) such as gloves and safety glasses, are mandatory when handling this compound.

Conclusion

6-Bromo-7-methylchroman-4-one is more than a simple chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its stable and biologically relevant chroman-4-one core, combined with the synthetically versatile bromine substituent, provides researchers with a

powerful platform for the design and synthesis of next-generation therapeutic agents. A thorough understanding of its properties, synthesis, and reactive potential is essential for any scientist working at the forefront of drug discovery.

References

- **6-Bromo-7-methylchroman-4-one** - LookChem. [\[Link\]](#)
- **6-Bromo-7-methylchroman-4-one** | CAS 173381-62-9 | AMERICAN ELEMENTS ®. [\[Link\]](#)
- **6-BroMo-7-MethylChroMan-4-one** | CAS#:173381-62-9 | Chemsorc. [\[Link\]](#)
- MC006420 6-Bromo-7-methyl-2,3-dihydro-4H-chromen-4-one - MakeChem Inc. [\[Link\]](#)
- 6-Bromo-7-methoxychroman-4-one | C10H9BrO3 | CID 86252123 - PubChem. [\[Link\]](#)
- Advancing 6-bromo-7-[11C]methylpurine towards clinical use - Springer. [\[Link\]](#)
- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | Journal of Medicinal Chemistry - ACS Public
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH. [\[Link\]](#)
- Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evalu
- 6-Bromo-4-methyl-2-hexanone | C7H13BrO | CID 85778744 - PubChem. [\[Link\]](#)
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central. [\[Link\]](#)
- Chromenone: An emerging scaffold in anti-Alzheimer drug discovery - PubMed. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. make-chem.com [make-chem.com]
- 4. 6-BroMo-7-MethylChroMan-4-one | CAS#:173381-62-9 | Chemsorc [chemsrc.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. americanelements.com [americanelements.com]
- 7. rndmate.com [rndmate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 173381-62-9|6-Bromo-7-methylchroman-4-one|BLD Pharm [bldpharm.com]
- 10. 6-BroMo-7-MethylchroMan-4-one(173381-62-9) 1H NMR [m.chemicalbook.com]
- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromenone: An emerging scaffold in anti-Alzheimer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Significance of the Chroman-4-one Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2821371#6-bromo-7-methylchroman-4-one-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com